![molecular formula C22H20Cl2FN5OS B2506447 5-((3,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-13-8](/img/structure/B2506447.png)

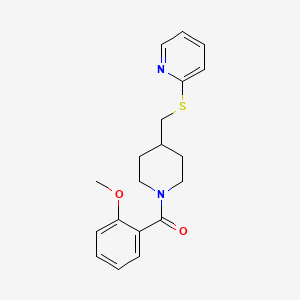

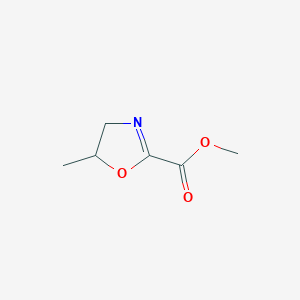

5-((3,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

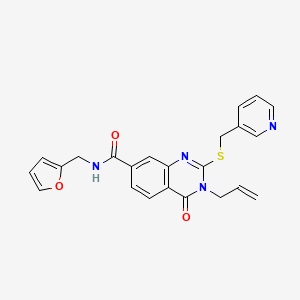

The compound "5-((3,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex molecule that appears to be related to a class of compounds known for their potential pharmacological activities. The structure suggests the presence of multiple pharmacophores, including a piperazine ring, a triazol ring, and dichlorophenyl and fluorophenyl groups, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines was synthesized and evaluated for their antihypertensive and diuretic activities . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies used for similar compounds involve key steps such as the displacement of sulfinyl groups and intramolecular nucleophilic displacement cyclization reactions . These methods could potentially be adapted for the synthesis of the compound under analysis.

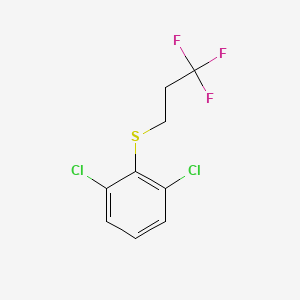

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are likely to influence its chemical behavior and interaction with biological targets. The piperazine ring is a common feature in many pharmaceuticals and is known for its ability to interact with various receptors. The triazol ring is another important feature that can contribute to the compound's binding affinity and selectivity. The presence of dichlorophenyl and fluorophenyl groups may also enhance the compound's ability to cross biological membranes due to their lipophilic nature.

Chemical Reactions Analysis

While the specific chemical reactions of the compound have not been detailed in the provided papers, compounds with similar structures have been shown to undergo various chemical transformations. These may include reactions typical for aromatic halides, such as nucleophilic aromatic substitution, and reactions involving the piperazine and triazol rings, such as alkylation or acylation . The compound's reactivity could be further explored through experimental studies to determine its potential as a lead compound in drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred based on its structural analogs. The presence of multiple aromatic rings and halogen substituents suggests that the compound is likely to be lipophilic, which could affect its solubility and distribution in biological systems . The piperazine ring might impart basic properties, potentially influencing the compound's solubility in acidic or basic environments. The molecular weight, melting point, and other physicochemical properties would need to be determined experimentally to fully understand the compound's behavior.

Applications De Recherche Scientifique

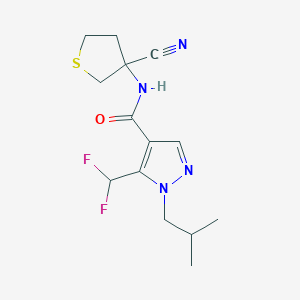

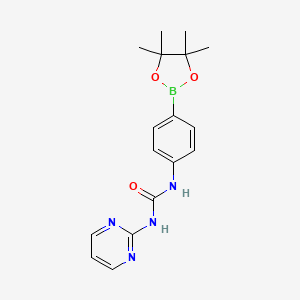

Synthesis and Biological Evaluation

Research has been conducted on the synthesis of novel compounds related to the chemical structure of "5-((3,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" and their evaluation for antimicrobial, antifungal, antitumor, and antiviral activities. These studies aim to explore the therapeutic potential of these compounds in various medical fields.

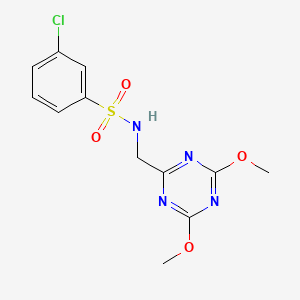

Antimicrobial and Antifungal Activities : Some studies have focused on the synthesis of 1,2,4-triazole derivatives and evaluating their antimicrobial activities. Compounds synthesized from similar chemical frameworks have shown good to moderate activities against various microorganisms, indicating the potential for developing new antimicrobial agents (Bektaş, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

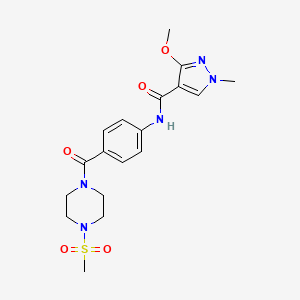

Antitumor Activities : Research into the synthesis of fused 1,2,4-triazole derivatives carrying specific moieties has demonstrated that some compounds exhibit moderate to excellent in vitro antitumor activity against a panel of sixty cancer cell lines. This suggests a promising avenue for the development of novel antitumor agents (Bhat, Poojary, Prasad, Naik, & Holla, 2009).

Antidiabetic Potential : A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their potential as anti-diabetic drugs through the inhibition of Dipeptidyl peptidase-4 (DPP-4). These studies indicate the role of such compounds in insulinotropic activities, providing a foundation for further exploration in antidiabetic medication development (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antiviral Activities : The synthesis and evaluation of novel compounds for antiviral activities, especially against Tobacco Mosaic Virus (TMV), have been explored. This research demonstrates the potential of certain derivatives for use in antiviral therapies, showcasing the broad spectrum of applications for such chemical structures (Krishna Reddy, Rasheed, Subba Rao, Adam, Venkata Rami Reddy, & Raju, 2013).

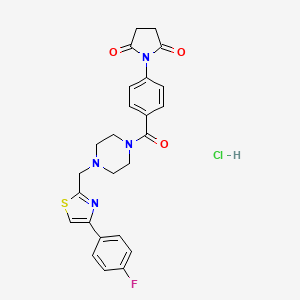

Mécanisme D'action

Target of Action

Compounds with similar structures often interact with multiple receptors, contributing to their biological activity . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

The interaction with its targets could involve binding to the active site of the receptor, leading to activation or inhibition of the receptor’s function. The exact mode of action would depend on the nature of the target and the specific interactions between the compound and the target .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its targets. For example, it could influence signal transduction pathways, metabolic pathways, or gene expression pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size could influence its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell signaling to alterations in cell metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

5-[(3,4-dichlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Cl2FN5OS/c1-13-26-22-30(27-13)21(31)20(32-22)19(14-6-7-15(23)16(24)12-14)29-10-8-28(9-11-29)18-5-3-2-4-17(18)25/h2-7,12,19,31H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEXLARGDYNLCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C5=CC=CC=C5F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2506368.png)

![5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indazole-7-carboxylic acid](/img/structure/B2506369.png)

![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2506371.png)

![N-(pyridin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2506379.png)